3,5-Dibromo-2-hydroxy-4-methylbenzoic acid
Description
Contextualization of Polybrominated Hydroxybenzoic Acids in Organic Chemistry
Polybrominated hydroxybenzoic acids represent a significant class of halogenated aromatic compounds within organic chemistry. These molecules are characterized by a benzoic acid core substituted with one or more bromine atoms and at least one hydroxyl group. The presence of bromine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity.
In the broader context of organic chemistry, the synthesis of these compounds is often achieved through electrophilic aromatic substitution reactions, where a hydroxybenzoic acid derivative is treated with a brominating agent. The position and number of bromine substituents are dictated by the directing effects of the hydroxyl and carboxylic acid groups on the aromatic ring.
From a research perspective, polybrominated hydroxybenzoic acids are of interest for several reasons. They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Furthermore, many naturally occurring brominated phenols have been isolated from marine organisms, such as algae, and have been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.gov The study of these natural products provides insights into biosynthetic pathways and potential templates for the design of new bioactive compounds.
Research Significance of 3,5-Dibromo-2-hydroxy-4-methylbenzoic Acid within Chemical Science
While the broader class of polybrominated hydroxybenzoic acids has been the subject of considerable study, specific research into this compound appears to be limited in the publicly available scientific literature. Its chemical structure, featuring a salicylic (B10762653) acid core with two bromine atoms and a methyl group, suggests potential for unique chemical and biological properties. The interplay of the electron-withdrawing bromine atoms and the electron-donating hydroxyl and methyl groups could lead to interesting reactivity and potential applications.
The primary identification of this compound in chemical databases is through its CAS number, 6623-36-5. keyorganics.net However, detailed studies elucidating its synthesis, reactivity, and potential applications are not extensively documented. It is plausible that this compound is utilized as a niche intermediate in proprietary synthetic pathways or is the subject of ongoing, yet unpublished, research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6623-36-5 |
| Molecular Formula | C8H6Br2O3 |
| Molecular Weight | 325.94 g/mol |
Note: Data is based on the chemical structure and may be theoretical.
Overview of Current Academic Landscape and Review Objectives
The current academic landscape for this compound is characterized by a notable scarcity of dedicated research articles and reviews. Searches of prominent scientific databases yield minimal specific results for this compound. In contrast, related compounds such as 3,5-Dibromo-4-hydroxybenzoic acid are more extensively studied, particularly in the context of being a metabolite of the herbicide Bromoxynil and as a precursor in the synthesis of the uricosuric agent benzbromarone (B1666195). chemicalbook.com
The objective of this review is to present a focused and accurate account of the available information on this compound. Given the limited specific data, this article serves to highlight the compound's place within the family of polybrominated hydroxybenzoic acids and to underscore the potential areas for future research. Acknowledging the current knowledge gaps is crucial for directing future investigations into the synthesis, properties, and potential applications of this specific chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCTYWBEPRPRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288114 | |
| Record name | 3,5-dibromo-2-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-36-5 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 54181 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54181 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dibromo-2-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 3,5 Dibromo 2 Hydroxy 4 Methylbenzoic Acid
Direct Bromination Approaches
Direct bromination of the precursor, 2-hydroxy-4-methylbenzoic acid, stands as a primary route for the synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid. This approach is governed by the principles of electrophilic aromatic substitution, where the regioselectivity and yield are critically influenced by the nature of the substituents on the aromatic ring.
Electrophilic Aromatic Substitution Mechanisms in Salicylic (B10762653) Acid and Toluic Acid Frameworks
The mechanism of bromination of 2-hydroxy-4-methylbenzoic acid is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. masterorganicchemistry.com
The directing effects of the substituents on the precursor's ring are crucial in determining the positions of bromination. In the case of 2-hydroxy-4-methylbenzoic acid, three substituents dictate the outcome:
Hydroxyl (-OH) group: This is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Methyl (-CH3) group: This is a weakly activating and ortho, para-directing group through an inductive effect.
Carboxyl (-COOH) group: This is a deactivating and meta-directing group, withdrawing electron density from the ring.
The powerful ortho, para-directing influence of the hydroxyl group dominates, activating the positions ortho and para to it (positions 3, 5, and 6). The methyl group at position 4 further activates the ring. The deactivating carboxyl group at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5). The synergistic directing effects of the hydroxyl and carboxyl groups strongly favor the substitution of bromine at the 3 and 5 positions, which are ortho to the hydroxyl group and meta to the carboxyl group. This leads to the formation of the desired 3,5-dibromo product. The kinetics of the bromination of salicylic acid in an aqueous solution has been shown to be a second-order reaction. asianpubs.orgvedantu.com
Regioselectivity and Yield Optimization in Polybromination Reactions
Achieving high regioselectivity and optimizing the yield in the polybromination of 2-hydroxy-4-methylbenzoic acid requires careful control of reaction conditions. The strong activation by the hydroxyl group can lead to multiple bromination products if the reaction is not properly managed.
To favor the desired dibrominated product, the stoichiometry of the brominating agent is a critical factor. Using at least two equivalents of the brominating agent is necessary to achieve dibromination. The choice of solvent also plays a significant role. Polar solvents can enhance the reactivity of the aromatic ring, while non-polar solvents may offer better control over the reaction. For instance, in the bromination of salicylic acid, the solvent can influence the product distribution. doubtnut.com
Optimization of the yield can be achieved by adjusting temperature, reaction time, and the choice of the brominating agent. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. The use of a catalyst can also influence the reaction rate and selectivity.
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Impact on Bromination Position |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Directs bromine to positions 3 and 5 |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Enhances activation of the ring |
| -COOH (Carboxyl) | Deactivating | Meta | Directs bromine to positions 3 and 5 |
Catalytic and Non-Catalytic Bromination Techniques
Both catalytic and non-catalytic methods can be employed for the bromination of 2-hydroxy-4-methylbenzoic acid.
Non-Catalytic Bromination: This is often carried out by reacting the substrate with molecular bromine in a suitable solvent, such as acetic acid or water. asianpubs.org The strong activation of the ring by the hydroxyl group often allows the reaction to proceed without a catalyst. For instance, the bromination of salicylic acid with bromine water readily yields tribromophenol through a process that includes decarboxylation. vedantu.com To obtain the desired dibrominated acid without decarboxylation, milder conditions are necessary.
Catalytic Bromination: While not always necessary for highly activated rings, catalysts can be used to enhance the electrophilicity of the bromine and control the reaction. Lewis acids like iron(III) bromide (FeBr₃) are common catalysts in electrophilic aromatic bromination. masterorganicchemistry.com They polarize the Br-Br bond, creating a more potent electrophile. Palladium(II) catalysts have also been explored for meta-C–H bromination of benzoic acid derivatives, offering an alternative regioselectivity. rsc.org
| Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Non-Catalytic | Br₂ in acetic acid or water | Simpler procedure, avoids metal catalysts | May lack selectivity with highly activated rings, potentially harsh conditions |
| Catalytic | Br₂ with FeBr₃ or other Lewis acids | Increased reaction rate, can improve selectivity | Catalyst may be sensitive to moisture, requires removal after reaction |
Green Chemistry Protocols in Bromobenzoic Acid Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste and the use of hazardous substances.
Solvent-Free and Catalyst-Free Reaction Environments
Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. For the bromination of aromatic compounds, solvent-free methods have been developed using solid brominating agents or by performing the reaction under mechanical milling. researchgate.net Quaternary ammonium (B1175870) tribromides are examples of solid, stable, and safer alternatives to liquid bromine for solvent-free brominations. acgpubs.org
Catalyst-free approaches are also desirable as they simplify the purification process and avoid the use of potentially toxic or expensive catalysts. For highly activated substrates like 2-hydroxy-4-methylbenzoic acid, catalyst-free bromination with a suitable brominating agent under optimized conditions is a viable green alternative. researchgate.net
Sonochemical and Photochemical Activation in Bromination of Aromatic Systems
Sonochemical Activation: Ultrasound irradiation can be used to promote chemical reactions, a field known as sonochemistry. The cavitation effect of ultrasound creates localized high temperatures and pressures, which can enhance reaction rates and yields. beilstein-journals.org Sonochemical methods have been successfully applied to the bromination of various aromatic compounds, often under milder conditions and in shorter reaction times compared to conventional methods. researchgate.net For instance, the bromination of acetophenones with NBS can be accelerated using ultrasound. researchgate.net
Photochemical Activation: Photochemical reactions utilize light to initiate chemical transformations. In the context of bromination, visible-light photoredox catalysis has emerged as a mild and efficient method for the activation of brominating agents like NBS. This approach can offer high regioselectivity and is often compatible with a wide range of functional groups. nih.gov The photochemical formation of hydroxylating species from hydroxybenzoic acids has also been studied, suggesting the potential for light-induced reactions in these systems. rsc.org
Functional Group Transformation and Analog Preparation
The chemical architecture of this compound, also known as 3,5-dibromo-4-methylsalicylic acid, offers three primary sites for chemical modification: the carboxylic acid group, the phenolic hydroxyl group, and the benzylic methyl group. Each of these functional groups can be selectively targeted to prepare a wide array of derivatives and analogs.
Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid group into an ester is a fundamental transformation for modifying the solubility, stability, and biological activity of this compound. Standard esterification procedures are generally effective, although the presence of the phenolic hydroxyl group requires careful selection of reagents and conditions to prevent undesired side reactions, such as O-alkylation.
Commonly employed methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. This method is effective for producing simple alkyl esters. For instance, the synthesis of methyl esters of related brominated benzoic acids has been successfully achieved by dissolving the parent acid in methanol (B129727) with sulfuric acid as a catalyst.
To circumvent the potential for competing O-alkylation of the phenolic hydroxyl group, alternative methods can be employed. One such strategy involves reacting the hydroxybenzoic acid with an alkyl halide in a homogenous liquid phase in the presence of a non-quaternizable tertiary amine. scbt.com This approach selectively promotes esterification of the carboxyl function. Research on the closely related 3,5-dibromo-salicylic acid has shown that it undergoes esterification under normal conditions, indicating that the dibromo-substitution pattern does not significantly hinder the reaction. libretexts.org
| Method | Reagents & Conditions | Target Ester | Notes |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | Alkyl Ester (e.g., Methyl Ester) | A direct and common method for esterification of benzoic acids. |
| Alkylation with Halides | Alkyl Halide (e.g., Benzyl Chloride), Non-quaternizable tertiary amine (e.g., N,N-diisopropylethylamine) | Alkyl Ester (e.g., Benzyl Ester) | Minimizes O-alkylation of the phenolic hydroxyl group. scbt.com |
Reactions Involving the Hydroxyl and Methyl Groups on the Aromatic Ring
Beyond the carboxylic acid, the phenolic hydroxyl and benzylic methyl groups serve as valuable handles for further derivatization.
The hydroxyl group exhibits typical phenolic reactivity. It can be converted to an ether via Williamson ether synthesis or acylated to form an ester. Studies on analogous 3,5-dihalogeno-4-hydroxybenzoic acid esters have shown that the hydroxyl group can react with reagents like benzenesulfonyl isocyanate, demonstrating its nucleophilic character. chadsprep.com This reactivity allows for the introduction of a wide variety of substituents at the 2-position, fundamentally altering the molecule's properties.
The methyl group at the 4-position is also amenable to transformation. As a benzylic position, its C-H bonds are weakened, making it susceptible to free-radical reactions. libretexts.org A key transformation is benzylic bromination, which can be selectively achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). chadsprep.com This reaction converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br). The resulting benzylic bromide is a highly versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a range of functionalities, such as alcohols, ethers, amines, and nitriles. This strategy has been demonstrated in the reaction of 4-methylbenzoic acid (p-toluic acid) with NBS to synthesize 4-(bromomethyl)benzoic acid. chegg.com
| Functional Group | Reaction Type | Reagents & Conditions | Product Functional Group | Reference Analog Reaction |
|---|---|---|---|---|
| Hydroxyl (-OH) | Reaction with Isocyanate | Benzenesulfonyl isocyanate | -O-C(=O)NHSO₂-Ar | Reaction on 3,5-dihalogeno-4-hydroxybenzoic acid esters. chadsprep.com |
| Methyl (-CH₃) | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light) | Bromomethyl (-CH₂Br) | Benzylic bromination of p-toluic acid. chegg.com |
Synthesis of Hybrid Molecules Incorporating the Dibromohydroxybenzoic Acid Core
The concept of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with potentially enhanced or novel biological activities. acs.org The this compound core is an attractive scaffold for such strategies due to its established biological relevance and multiple points for chemical modification.
A prominent example involving a similar core is the synthesis of the uricosuric agent benzbromarone (B1666195). The synthesis of benzbromarone and its analogs utilizes 3,5-dibromo-4-hydroxybenzoic acid as a key intermediate. nih.gov In these syntheses, the dibromohydroxybenzoyl moiety is coupled with another heterocyclic or aromatic system, demonstrating how this core can be incorporated into a larger, more complex molecular framework. For example, the synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide (B8466003) is achieved by reacting acetylsalicyloyl chloride with 2,6-dibromo-4-aminophenol, showcasing the use of a salicylic acid core to form an amide linkage with another functionalized aromatic ring.
These synthetic strategies typically involve activating the carboxylic acid group (e.g., by converting it to an acyl chloride) and then reacting it with a nucleophile (such as an amine or alcohol) that is part of the second molecule to be hybridized. The resulting amide or ester linkage covalently tethers the dibromohydroxybenzoic acid core to the other molecular fragment, yielding the final hybrid compound.
Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Hydroxy 4 Methylbenzoic Acid
Electronic and Steric Influences on Aromatic Reactivity
The electronic character of the aromatic ring in 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid is modulated by the competing inductive and resonance effects of its substituents. nih.gov
Bromine (-Br) Substituents: As halogens, the bromine atoms exert a dual electronic influence. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and deactivates it towards electrophilic attack. libretexts.orgpharmaguideline.com Conversely, the lone pairs of electrons on the bromine atoms can be delocalized into the π-system of the ring, resulting in an electron-donating resonance effect (+R). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.
Hydroxyl (-OH) Substituent: The hydroxyl group also exhibits both inductive and resonance effects. The high electronegativity of the oxygen atom makes it inductively electron-withdrawing (-I). libretexts.org In contrast, the lone pairs on the oxygen atom participate strongly in resonance, donating electron density to the aromatic ring (+R). This resonance effect is powerful and makes the -OH group a strong activating group for electrophilic aromatic substitution.
Carboxylic Acid (-COOH) and Methyl (-CH₃) Groups: The carboxylic acid group is a strong electron-withdrawing group, primarily through its resonance and inductive effects, deactivating the ring. pharmaguideline.com The methyl group is a weak electron-donating group through an inductive effect. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |
|---|---|---|---|
| Hydroxyl (-OH) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating |
| Bromine (-Br) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating |
| Carboxylic Acid (-COOH) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |
| Methyl (-CH₃) | Electron-donating (+I) | N/A (Hyperconjugation) | Weakly Activating |
Intramolecular interactions within the this compound molecule, particularly those involving the ortho-positioned hydroxyl and carboxyl groups, have significant kinetic implications.
A prominent feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.govnih.gov This interaction is common in 2-hydroxybenzoic acid derivatives and has been studied extensively. acs.orgmdpi.com This hydrogen bond can influence the acidity and reactivity of both functional groups. For instance, it can affect the ease of deprotonation of the carboxylic acid and the phenolic proton.
Furthermore, the presence of substituents ortho to the carboxylic acid group gives rise to the "ortho-effect". libretexts.orgquora.com This effect, which is a combination of steric and electronic factors, typically increases the acidity of a benzoic acid regardless of the substituent's electronic nature. libretexts.org The steric hindrance between the ortho-hydroxyl group and the carboxylic acid group can force the -COOH group to twist out of the plane of the benzene (B151609) ring. quora.com This disruption of coplanarity reduces resonance between the carboxyl group and the aromatic ring, which can impact reaction kinetics, for example, by influencing the stability of intermediates in decarboxylation reactions. quora.comresearchgate.net The strength of the intramolecular hydrogen bond in the parent 2-hydroxybenzoic acid has been estimated to be around 17-20 kJ/mol. nih.gov
Reaction Pathways and Intermediate Species
Benzoic acid and its derivatives can undergo oxidation through various pathways, often involving radical intermediates. ymerdigital.com The biosynthesis of benzoic acid in plants, for example, proceeds through a β-oxidative pathway. nih.govnih.gov In chemical reactions, oxidation can be initiated by agents like hydroxyl radicals (•OH). rsc.org
The reaction of hydroxyl radicals with benzoic acid can proceed via two main mechanisms: addition to the aromatic ring to form hydroxycyclohexadienyl radical intermediates, or abstraction of a hydrogen atom from the carboxyl group. rsc.org The presence of multiple substituents, as in this compound, influences the sites of radical attack. The electron-donating hydroxyl and methyl groups would tend to direct radical addition to the ortho and para positions, while the electron-withdrawing groups would deactivate the ring. The phenolic -OH group itself can be a target for oxidation, leading to the formation of a carboxyphenoxyl radical. nih.gov The stability and subsequent reactions of these radical intermediates determine the final products of the oxidative process. Such radical-mediated reactions are crucial in various chemical transformations and degradation pathways. nih.gov
The decarboxylation of aromatic carboxylic acids, particularly those activated by electron-donating substituents, is a known reaction pathway. nist.gov For this compound, the presence of the hydroxyl group activates the ring, making decarboxylation more feasible than for unsubstituted benzoic acid.
A particularly relevant reaction is bromodecarboxylation, the mechanism of which has been studied for related compounds like 3,5-dibromo-2-hydroxybenzoic acid. acs.org This type of reaction, a variation of the Hunsdiecker reaction, can proceed through different mechanisms. While some Hunsdiecker-type reactions are proposed to involve radical intermediates, mechanistic studies on aromatic acids suggest that a concerted, non-radical pathway may be operative. nih.gov One proposed mechanism involves the initial formation of a benzoyl hypobromite (B1234621) intermediate. nih.govrsc.org This intermediate can then undergo decarboxylation through a cyclic transition state to yield the brominated aromatic product and carbon dioxide. nih.gov The rate of decarboxylation is highly dependent on the electronic nature of the substituents on the ring; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups hinder it. nih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr): The bromine atoms on the ring can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orgyoutube.combyjus.com In this compound, the carboxylic acid group is a strong electron-withdrawing group. The two bromine atoms themselves are also inductively withdrawing. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orgfiveable.me However, the ring also contains the strongly electron-donating hydroxyl group and the weakly donating methyl group, which would counteract this activation. Therefore, forcing conditions would likely be required to achieve nucleophilic substitution of the bromine atoms.
Electrophilic Aromatic Substitution: Further electrophilic aromatic substitution on the this compound ring is challenging due to the heavily substituted nature of the molecule and the presence of multiple deactivating groups (two bromines and a carboxylic acid). youtube.com The directing influence of the existing substituents must be considered. The hydroxyl group is a powerful ortho, para-director, the methyl group is also an ortho, para-director, while the carboxylic acid group is a meta-director, and the bromine atoms are ortho, para-directors.
Analyzing the directing effects:
The powerful -OH group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
The -CH₃ group at C4 directs to the C3/C5 (ortho) and C2/C6 (ortho/para) positions.
The -COOH group at C1 directs to the C3 and C5 (meta) positions.
The -Br atoms at C3 and C5 direct to C2/C4/C6 positions.
The only unsubstituted position on the ring is C6. This position is ortho to the strongly activating hydroxyl group and is thus the most likely site for any potential electrophilic attack, should the reaction conditions be vigorous enough to overcome the deactivating effects of the other substituents. libretexts.orglumenlearning.comlibretexts.org
Kinetic and Thermodynamic Studies of Chemical Transformations
The kinetic and thermodynamic aspects of chemical transformations involving this compound are governed by the interplay of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the bromine and methyl substituents on the aromatic ring. While specific experimental kinetic and thermodynamic data for this exact molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by examining studies on structurally related compounds. The reactivity can be inferred from investigations into substituted benzoic acids, phenols, and other halogenated aromatic compounds.
General Reactivity Overview
The reactivity of this compound is influenced by several electronic and steric factors. The hydroxyl and methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. Conversely, the bromine atoms and the carboxylic acid group are electron-withdrawing, deactivating the ring. The positions of these substituents create a specific electronic environment that dictates the regioselectivity and rate of its reactions.
Kinetic Studies of Related Reactions
Kinetic data from analogous systems provide valuable insights into the potential reaction rates and mechanisms for this compound.
Esterification: The esterification of benzoic acids is a common transformation. Studies on substituted benzoic acids show that the rate of esterification is sensitive to both electronic and steric effects. For instance, the presence of electron-withdrawing groups can influence the acidity of the carboxylic acid and the susceptibility of the carbonyl carbon to nucleophilic attack. The activation energies for the esterification of benzoic acid with various alcohols have been determined, providing a baseline for comparison. For example, the activation energy for the forward reaction of benzoic acid esterification with 1-butyl alcohol has been reported to be 58.40 kJ∙mol⁻¹. dnu.dp.ua
Bromination of Phenols: The phenolic hydroxyl group in this compound makes the aromatic ring susceptible to further electrophilic substitution, although the existing bromine atoms are deactivating. Kinetic studies on the bromination of various phenols have shown that the reaction rates are highly dependent on the nature and position of the substituents. For example, the second-order rate constants for the reaction of hypobromous acid with phenoxide ions vary significantly with substitution. nih.gov
Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation, particularly at elevated temperatures. The rate of this reaction is influenced by the position of the hydroxyl group relative to the carboxylic acid. Studies on the hydrothermal decarboxylation of various hydroxybenzoic acids have shown a range of activation energies, typically between 90-97 kJ/mol. researchgate.net
Illustrative Kinetic Data for Related Reactions
| Reaction Type | Related Compound | Kinetic Parameter | Value | Conditions |
|---|---|---|---|---|
| Esterification | Benzoic Acid | Activation Energy (Ea) | 58.40 kJ/mol | With 1-butyl alcohol, catalyzed by p-toluenesulfonic acid |
| Bromination | 4-Methylphenol | Second-order rate constant (k) | 2.1 x 10⁸ M⁻¹s⁻¹ | Reaction with HOBr |
| Decarboxylation | Hydroxybenzoic Acids | Activation Energy (Ea) | 90 - 97 kJ/mol | Hydrothermal conditions |
Thermodynamic Considerations
The thermodynamic stability and reaction equilibria of this compound can be assessed by considering the Gibbs free energy of formation (ΔGf°) of related compounds. Quantum chemical methods have been employed to estimate the enthalpy and Gibbs free energy of formation for a range of halogenated aromatic compounds, including chlorinated and brominated phenols and benzoates. nih.govnih.gov These calculations are crucial for predicting the spontaneity of potential transformations.
For instance, the Gibbs free energy of formation for brominated phenols in the aqueous phase generally decreases with an increasing degree of halogenation. nih.gov This suggests that the introduction of bromine atoms contributes to the thermodynamic stability of the molecule under certain conditions.
Illustrative Thermodynamic Data for Related Compounds
| Compound Class | Thermodynamic Parameter | Observed Trend |
|---|---|---|
| Brominated Phenols (aqueous phase) | Gibbs Free Energy of Formation (ΔGf°) | Decreases with increasing degree of halogenation |
| Chlorinated Phenols (aqueous phase) | Gibbs Free Energy of Formation (ΔGf°) | Values range from -95.2 to -144.3 kJ/mol |
The thermodynamic data for related compounds indicate that reactions such as dehalogenation can be thermodynamically favorable, positioning halogenated aromatics as potential electron acceptors in certain environments. nih.govnih.gov The precise thermodynamic parameters for this compound would depend on the specific reaction conditions, including temperature, pressure, and solvent.
Structural Elucidation and Advanced Characterization of 3,5 Dibromo 2 Hydroxy 4 Methylbenzoic Acid and Its Derivatives
Advanced Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the molecular structure of 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid by probing the electronic and vibrational states of its atoms and bonds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) framework of a molecule. While specific experimental spectra for this compound are not widely published, its NMR parameters can be reliably predicted based on the analysis of structurally similar compounds, such as 2-hydroxy-4-methylbenzoic acid and other substituted benzoic acids.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple. The single aromatic proton at the C6 position would appear as a singlet, its chemical shift influenced by the deshielding effects of the adjacent bromine and carboxylic acid groups. The methyl protons (CH₃) at C4 would also produce a singlet, typically in the range of 2.3-2.5 ppm. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would appear as broad singlets at lower fields, with their exact chemical shifts being highly dependent on the solvent and concentration.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide detailed information about the carbon skeleton. Eight distinct signals are anticipated, corresponding to the seven carbons of the benzoic acid core and the one methyl carbon. The chemical shifts are governed by the electronic effects of the substituents. The bromine atoms cause a downfield shift for the carbons they are attached to (C3 and C5). The carbonyl carbon of the carboxylic acid group is expected at the lowest field (typically >165 ppm). The methyl carbon would appear at the highest field (around 20 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
| -COOH | 11.0 - 13.0 (broad s) | 168 - 172 | Carboxylic acid proton and carbon. |
| Ar-OH | 9.0 - 11.0 (broad s) | - | Phenolic hydroxyl proton. |
| C1 | - | 115 - 120 | Carbon bearing the carboxyl group. |
| C2 | - | 155 - 160 | Carbon bearing the hydroxyl group. |
| C3 | - | 110 - 115 | Carbon bearing a bromine atom. |
| C4 | - | 138 - 142 | Carbon bearing the methyl group. |
| C5 | - | 112 - 117 | Carbon bearing a bromine atom. |
| C6 | 7.8 - 8.1 (s) | 130 - 135 | Aromatic proton and carbon. |
| -CH₃ | 2.3 - 2.5 (s) | 20 - 23 | Methyl protons and carbon. |
| Predicted values are based on data from analogous compounds and substituent effects. 's' denotes singlet. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectra of this compound are expected to exhibit distinct bands corresponding to its hydroxyl, carbonyl, and carbon-bromine moieties.
Key expected vibrational modes include:
O-H Stretching: A very broad band is anticipated in the FTIR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group. The phenolic O-H stretch would likely appear as a sharper band around 3200-3400 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group is expected in the region of 1680-1710 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group would result in strong bands in the 1200-1350 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | FTIR, Raman | Broad, Strong (FTIR) |
| O-H Stretch (Phenol) | 3200 - 3400 | FTIR, Raman | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman | Weak-Medium |
| C-H Stretch (Methyl) | 2850 - 2980 | FTIR, Raman | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | FTIR, Raman | Very Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | FTIR, Raman | Medium-Strong |
| C-O Stretch | 1200 - 1350 | FTIR, Raman | Strong |
| C-Br Stretch | 500 - 650 | FTIR, Raman | Medium-Strong |
| Frequencies are based on data from analogous substituted benzoic acids. |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound (C₈H₆Br₂O₃), the mass spectrum would show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in three peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
The fragmentation pattern would likely involve initial losses of small, stable groups. Common fragmentation pathways for benzoic acids include:
Loss of a hydroxyl radical (-OH): [M - 17]⁺
Loss of a carboxyl group (-COOH): [M - 45]⁺
Decarboxylation (loss of CO₂): [M - 44]⁺
Loss of a bromine atom (-Br): [M - 79/81]⁺
The subsequent fragmentation of these primary ions would provide further structural confirmation.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ⁷⁹Br) | Comments |
| [M]⁺ | [C₈H₆Br₂O₃]⁺ | 308 | Molecular Ion (Isotopic pattern observed) |
| [M-OH]⁺ | [C₈H₅Br₂O₂]⁺ | 291 | Loss of hydroxyl radical |
| [M-CO₂]⁺ | [C₇H₆Br₂O]⁺ | 264 | Loss of carbon dioxide |
| [M-COOH]⁺ | [C₇H₅Br₂O]⁺ | 263 | Loss of carboxyl group |
| [M-Br]⁺ | [C₈H₆BrO₃]⁺ | 229 | Loss of a bromine atom |
| m/z values are calculated using the lighter ⁷⁹Br isotope. Isotopic peaks for ions containing bromine will be present. |
X-ray Crystallography and Solid-State Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, revealing details about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, the structure of the closely related compound 3,5-Dibromo-2-hydroxybenzoic acid provides a robust model for its expected solid-state architecture.
The crystal packing of substituted benzoic acids is primarily governed by a network of non-covalent interactions. Based on the analysis of 3,5-Dibromo-2-hydroxybenzoic acid, the following interactions are anticipated to be crucial in the crystal lattice of the title compound.
Hydrogen Bonding: This is the dominant interaction. A strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group at C2 and the adjacent carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring (an S(6) motif). Furthermore, intermolecular hydrogen bonds between the carboxylic acid groups of two neighboring molecules typically form centrosymmetric dimers, a highly robust and common feature in the crystal structures of carboxylic acids.
Halogen Bonding: While not explicitly detailed in all related structures, the potential for Br···O or Br···Br interactions exists, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom. Short Br···Br contacts have been observed in related brominated benzoic acid structures.
Supramolecular synthons are robust and predictable structural units formed by intermolecular interactions that guide the assembly of molecules into larger crystalline architectures.
The primary synthon expected in the crystal structure of this compound is the carboxylic acid dimer synthon . This involves two molecules linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring with an R²₂(8) graph set notation. This synthon is one of the most reliable in crystal engineering and directs the formation of one-dimensional chains or tapes of molecules.
In conjunction with the intramolecular S(6) hydrogen bond synthon, the crystal structure is built up layer by layer. The R²₂(8) dimers establish the primary structure, which is then further organized by weaker interactions like C-H···Br contacts and π-π stacking, leading to a complex and stable three-dimensional network. The interplay of these synthons dictates the final crystal packing and the macroscopic properties of the solid.
Despite a comprehensive search for scholarly articles and research data, specific information regarding the co-crystallization, polymorphism, and detailed elemental analysis of This compound is not available in the public domain. Research focusing on these particular aspects of this compound appears to be limited or not indexed in the searched scientific databases.
The search yielded information on structurally related but distinct compounds, such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dinitrobenzoic acid. However, in strict adherence to the user's request to focus solely on this compound, the detailed research findings required to populate the specified sections of the article could not be located.
Therefore, it is not possible to generate an article that is scientifically accurate and thorough for the requested sections:
Other Characterization Techniques (e.g., Elemental Analysis)
Further research or access to more specialized chemical research databases would be necessary to obtain the specific data required for these topics.
Theoretical and Computational Chemistry of 3,5 Dibromo 2 Hydroxy 4 Methylbenzoic Acid
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For a molecule like 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Furthermore, DFT provides a description of the molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The distribution and energy of these orbitals dictate the molecule's ability to donate or accept electrons.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzoic Acid Derivative (Illustrative Example)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-Br | 1.89 - 1.91 | |
| C-O (hydroxyl) | 1.35 - 1.37 | |
| C=O (carboxyl) | 1.21 - 1.23 | |
| O-H (hydroxyl) | 0.96 - 0.98 | |
| C-C-C (aromatic) | 118 - 122 | |
| C-C-Br | 119 - 121 | |
| C-C-O | 117 - 123 |
Note: This table provides typical ranges for bond lengths and angles for a substituted benzoic acid and does not represent specific calculated values for this compound.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive.
From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. These descriptors, based on conceptual DFT, include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ ≈ -χ).
Table 2: Representative Chemical Reactivity Descriptors (Illustrative Example)
| Parameter | Value (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
| Ionization Potential (I) | 6.5 to 7.5 |
| Electron Affinity (A) | 1.5 to 2.5 |
| Electronegativity (χ) | 4.0 to 5.0 |
| Chemical Hardness (η) | 2.25 to 2.75 |
| Chemical Softness (S) | 0.18 to 0.22 |
| Electrophilicity Index (ω) | 3.0 to 4.5 |
Note: This table presents typical value ranges for a substituted benzoic acid and does not represent specific calculated values for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and reaction pathways.
Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Conformation space exploration aims to identify the different stable conformations (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules, as their biological activity or physical properties can depend on their preferred conformation.
For this compound, conformational analysis would involve rotating the hydroxyl and carboxyl groups to find the most stable orientations. The presence of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is expected to significantly influence the conformational landscape, favoring a planar or near-planar arrangement of these groups with the benzene (B151609) ring.
Computational methods can be used to predict the most likely pathways for chemical reactions and to characterize the transition states that connect reactants and products. This involves mapping the potential energy surface of the reacting system to locate the minimum energy path.
Transition state analysis provides information about the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. By identifying the structure of the transition state, researchers can gain a deeper understanding of the reaction mechanism. For this compound, such studies could explore reactions like decarboxylation or electrophilic aromatic substitution, providing insights into its reactivity and stability under different conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed physical, chemical, or biological properties. These models are expressed as mathematical equations that can be used to predict the properties of new, untested compounds.
In a QSPR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the property of interest.
For a class of compounds including this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. These models can be valuable tools for screening large libraries of compounds and for designing new molecules with desired properties.
Derivation of Molecular Descriptors Relevant to Brominated Phenolic Acids
Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. For brominated phenolic acids, these descriptors are crucial for understanding and predicting their chemical behavior. Quantum chemical calculations, particularly those using DFT, are the primary method for deriving these descriptors. wisdomlib.org Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, making it a key indicator for antioxidant potential and susceptibility to electrophilic attack. Conversely, ELUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. imist.ma
Other important descriptors for this class of compounds include the ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η). researchgate.net Thermodynamic properties such as the heat of formation can also provide insights into molecular stability. nih.gov For phenolic compounds, the O-H bond dissociation enthalpy (BDE) is a particularly relevant descriptor, as it quantifies the ease of hydrogen atom donation, a primary mechanism for radical scavenging activity. The distribution of electron density, often analyzed through Mulliken charges or Molecular Electrostatic Potential (MEP) maps, reveals the most likely sites for electrophilic and nucleophilic attack, as well as for hydrogen bonding. imist.madntb.gov.ua
| Molecular Descriptor | Symbol | Relevance to Brominated Phenolic Acids |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; relates to antioxidant activity and reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; relates to reactivity towards nucleophiles. wisdomlib.org |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. imist.ma |
| Ionization Potential | I | Energy required to remove an electron; directly related to EHOMO (I ≈ -EHOMO). imist.ma |
| Electron Affinity | A | Energy released upon gaining an electron; directly related to ELUMO (A ≈ -ELUMO). imist.ma |
| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |
| Bond Dissociation Enthalpy (O-H) | BDE | Energy required to break the phenolic O-H bond, a key indicator of radical scavenging potential. |
| Molecular Electrostatic Potential | MEP | Visualizes charge distribution, identifying sites for intermolecular interactions and reactions. dntb.gov.ua |
Predictive Models for Reactivity and Assembly Behavior
The molecular descriptors derived from computational methods serve as the building blocks for creating predictive models of chemical behavior. These models are particularly valuable for understanding the reactivity of brominated phenolic acids and their tendency to self-assemble into more complex supramolecular structures.
Models for Reactivity: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate molecular descriptors with a specific activity or property, such as reaction rates or biological effects. nih.govflemingcollege.ca For brominated phenolic acids, QSAR models can predict their reactivity in various chemical processes. For instance, the Hammett equation, a classic example of a linear free-energy relationship, uses substituent constants (σ) to predict how modifications to the benzene ring affect reaction rates and equilibrium constants relative to benzoic acid. wikipedia.orglibretexts.orgviu.ca The σ values for the bromine atoms, the hydroxyl group, and the methyl group at their respective positions on the benzoic acid core would provide a quantitative estimate of their combined electronic influence on the reactivity of the carboxylic acid group.
More advanced QSAR models often employ multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to build predictive equations from a larger set of quantum chemical descriptors. researchgate.netnih.gov Such models have been successfully developed for various classes of brominated compounds, including brominated flame retardants, to predict properties related to their environmental fate and toxicological profiles. nih.govuninsubria.it For this compound, a QSAR model could predict its acidity (pKa), its rate of reaction with specific radicals, or its potential as an enzyme inhibitor by correlating these endpoints with descriptors like ELUMO, atomic charges, and steric parameters. nih.govresearchgate.net
Models for Assembly Behavior: The specific arrangement of hydrogen-bond donors (hydroxyl, carboxylic acid) and acceptors (carbonyl oxygen, hydroxyl oxygen), combined with the presence of bromine atoms capable of forming halogen bonds, gives this compound significant potential for forming ordered supramolecular assemblies. nih.gov Computational methods are instrumental in predicting this behavior. Molecular dynamics (MD) simulations can model the interactions of many molecules in a simulated solvent environment to observe the spontaneous formation of aggregates like dimers or larger clusters. ucl.ac.uk
Furthermore, quantum chemical calculations can determine the interaction energies of specific intermolecular bonds. mdpi.com By calculating the strength of various possible hydrogen-bonded motifs (e.g., the common carboxylic acid dimer) and halogen bonds (e.g., Br···O or Br···N interactions), researchers can predict the most energetically favorable "synthons" that will dictate the crystal packing. nih.govucl.ac.uk The analysis of Hirshfeld surfaces and calculated intermolecular interaction energies can provide detailed insight into the nature and relative importance of different non-covalent interactions (hydrogen bonds, halogen bonds, π-π stacking) that govern the final three-dimensional structure of the molecular crystal. mdpi.comnih.gov This predictive capability is central to the field of crystal engineering, where the goal is to design molecules that self-assemble into materials with desired properties.
Advanced Applications and Materials Science Perspectives of 3,5 Dibromo 2 Hydroxy 4 Methylbenzoic Acid
Role as Molecular Building Blocks in Organic Synthesis
The structural attributes of 3,5-dibromo-2-hydroxy-4-methylbenzoic acid make it a valuable precursor in the synthesis of more intricate chemical structures. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the bromine atoms—allows for a variety of chemical transformations, enabling the construction of complex molecular frameworks.
Precursors for Complex Chemical Structures
As an intermediate in organic synthesis, this compound offers several avenues for elaboration. The carboxylic acid and hydroxyl groups can undergo esterification and etherification reactions, respectively, to introduce a wide array of functional groups. Furthermore, the bromine atoms are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the extension of the aromatic core, leading to the synthesis of larger, more complex molecules with tailored electronic and photophysical properties. For instance, its structural analog, 3,5-dibromo-4-hydroxybenzoic acid, serves as a key intermediate in the synthesis of pharmaceutical agents like benzbromarone (B1666195). chemicalbook.com This highlights the potential of the title compound in similar synthetic strategies towards biologically active molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation | Esters, Amides |
| Hydroxyl Group | Etherification, Acylation | Ethers, Esters |
| Bromine Atoms | Suzuki Coupling | Biaryl compounds |
| Bromine Atoms | Sonogashira Coupling | Alkynyl-substituted aromatics |
| Bromine Atoms | Buchwald-Hartwig Amination | Arylamines |
On-Surface Synthesis and Self-Assembly of Nanostructures
The planar nature of the aromatic ring in this compound, combined with its capacity for intermolecular interactions, suggests its utility in the bottom-up fabrication of nanostructures on surfaces. The interplay of hydrogen bonding (via the carboxylic acid and hydroxyl groups) and halogen bonding (via the bromine atoms) can direct the self-assembly of the molecules into highly ordered two-dimensional arrays. The crystal structure of the related 3,5-dibromo-2-hydroxybenzoic acid reveals the formation of one-dimensional molecular tapes through C-H···Br interactions and π–π stacking, with an inter-planar separation of 3.42 Å. nih.govnih.govresearchgate.net This precedent suggests that this compound could similarly form well-defined supramolecular structures on various substrates.
On-surface synthesis, a technique that utilizes a solid surface to template and catalyze chemical reactions, could potentially leverage the reactivity of the bromine atoms. Upon thermal activation on a catalytic surface, dehalogenation could lead to the formation of covalent bonds between adjacent molecules, resulting in the creation of novel 2D polymers or graphene nanoribbons with precisely controlled structures and properties.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of the carboxylic acid and hydroxyl groups makes this compound an excellent candidate for use as a ligand in coordination chemistry, particularly in the design and synthesis of metal-organic frameworks (MOFs).
Ligand Design and Metal Ion Complexation Properties
The carboxylate group, formed upon deprotonation of the carboxylic acid, can act as a versatile coordination site for a wide range of metal ions. The adjacent hydroxyl group can also participate in chelation, forming stable five- or six-membered rings with the metal center, thereby enhancing the stability of the resulting complex. The bromine and methyl substituents on the aromatic ring can be used to tune the electronic properties and steric hindrance of the ligand, which in turn influences the coordination geometry and dimensionality of the resulting metal-organic assembly. The electron-withdrawing nature of the bromine atoms can affect the acidity of the carboxylic acid and the coordination strength of the carboxylate.
Synthesis and Characterization of Coordination Compounds
The reaction of this compound with various metal salts under solvothermal or hydrothermal conditions is expected to yield a variety of coordination compounds. The specific structure of these compounds will depend on the choice of metal ion, the reaction conditions (temperature, solvent, pH), and the coordination preferences of the metal center. The resulting materials could range from discrete molecular complexes to one-, two-, or three-dimensional coordination polymers, including porous MOFs.
Characterization of these materials would involve techniques such as single-crystal X-ray diffraction to determine their precise atomic structure, powder X-ray diffraction to assess phase purity, and thermogravimetric analysis to evaluate their thermal stability. Spectroscopic methods like FT-IR would confirm the coordination of the ligand to the metal centers.
Table 2: Predicted Coordination Behavior of this compound with Different Metal Ions
| Metal Ion | Expected Coordination Geometry | Potential Structure Type |
|---|---|---|
| Cu(II) | Square planar, Octahedral | Paddlewheel dimers, 2D layers |
| Zn(II) | Tetrahedral, Octahedral | 3D frameworks |
| Co(II) | Tetrahedral, Octahedral | 1D chains, 2D networks |
| Ln(III) | High coordination numbers | 3D frameworks with high porosity |
Development of Functional Materials
The unique combination of functional groups in this compound paves the way for the development of a variety of functional materials. The incorporation of this molecule into larger structures, such as polymers or MOFs, could impart these materials with specific, desirable properties. The presence of heavy bromine atoms, for instance, could lead to materials with interesting photophysical properties, such as phosphorescence, or enhanced X-ray absorption capabilities.
Furthermore, the hydroxyl and carboxylic acid groups provide sites for post-synthetic modification, allowing for the introduction of additional functionalities. For example, these groups could be used to anchor catalytic species, leading to the development of heterogeneous catalysts. The inherent porosity of MOFs constructed from this ligand could be exploited for applications in gas storage and separation, where the chemical nature of the pores can be fine-tuned by the functional groups on the ligand. The development of such materials is an active area of research, with the potential for significant technological impact.
Integration into Advanced Polymer Systems
The unique molecular architecture of this compound, featuring a carboxylic acid group, a hydroxyl group, and two bromine atoms on a substituted benzene (B151609) ring, presents intriguing possibilities for its integration into advanced polymer systems. While specific research on the direct polymerization of this exact monomer is not extensively documented, its functional groups suggest several potential pathways for incorporation into various polymer backbones, leading to materials with tailored properties.
The carboxylic acid and hydroxyl moieties are classical functional groups for step-growth polymerization, such as polycondensation reactions. For instance, similar to p-hydroxybenzoic acid, which is a key monomer in the synthesis of liquid crystal polymers (LCPs) like Vectra, this compound could potentially be used to create novel aromatic polyesters. wikipedia.orgmdpi.comzeusinc.comazom.com The bulky bromine substituents and the methyl group would likely disrupt the packing of the polymer chains, influencing the resulting material's crystallinity, solubility, and thermal properties. The incorporation of such a substituted monomer could be a strategy to fine-tune the mesophase behavior and processing characteristics of LCPs.
Furthermore, the hydroxyl and carboxylic acid groups can be chemically modified to introduce other polymerizable functionalities. For example, the hydroxyl group could be reacted to form an acrylate (B77674) or methacrylate (B99206) ester, which could then be incorporated into polymer chains via free-radical polymerization. Similarly, the carboxylic acid could be converted to an acid chloride or ester for various coupling reactions.
The presence of bromine atoms also offers unique functionalities. Brominated compounds are well-known for their flame-retardant properties. researchgate.netnih.gov By integrating this compound into a polymer matrix, either as a comonomer or as an additive that can react with the polymer backbone, it is conceivable to enhance the fire resistance of the resulting material. rsc.org The bromine atoms can act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation.
Another potential application lies in the synthesis of polybenzoxazines, a class of high-performance thermosetting resins. kpi.uanih.govmdpi.comrsc.org Benzoxazine (B1645224) monomers are typically synthesized from a phenol, a primary amine, and formaldehyde. The phenolic hydroxyl group of this compound could serve as a precursor for the synthesis of novel brominated benzoxazine monomers. The subsequent ring-opening polymerization of these monomers could lead to polybenzoxazines with enhanced thermal stability and flame retardancy due to the incorporated bromine atoms.
| Potential Polymerization Pathway | Relevant Functional Groups | Resulting Polymer Class | Potential Properties |
| Polycondensation | Carboxylic Acid, Hydroxyl | Aromatic Polyesters (e.g., LCPs) | Modified thermal properties, altered crystallinity, potential flame retardancy |
| Ring-Opening Polymerization | Hydroxyl (for monomer synthesis) | Polybenzoxazines | High thermal stability, inherent flame retardancy |
| Free-Radical Polymerization | Modified Hydroxyl (e.g., as acrylate) | Vinyl Polymers | Functional polymers with pendant brominated groups |
Design of Responsive Materials
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. physchem.czsc.eduresearchgate.netrsc.org The functional groups present in this compound suggest its potential as a building block for such advanced materials.
The phenolic hydroxyl group and the carboxylic acid group are pH-responsive. At different pH values, these groups can be protonated or deprotonated, leading to changes in the charge and polarity of a polymer containing this monomer. This can, in turn, affect the polymer's conformation, solubility, and swelling behavior in aqueous environments. This property is particularly interesting for applications such as drug delivery systems, where a change in pH can trigger the release of a therapeutic agent.
The bromine atoms on the aromatic ring can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. Halogen bonding has been explored as a tool to direct the self-assembly of molecules and to create responsive materials. rsc.orgmdpi.com By incorporating this compound into a polymer, the bromine atoms could serve as halogen bond donors, enabling interactions with other molecules or polymer chains. This could be exploited to create materials that change their structure or properties in response to the presence of halogen bond acceptors.
Furthermore, the combination of hydrogen bonding capabilities (from the hydroxyl and carboxylic acid groups) and halogen bonding could lead to complex and orthogonal self-assembly behaviors, allowing for the design of highly ordered and responsive supramolecular structures.
| Stimulus | Responsive Functional Group(s) | Potential Material Response | Example Application |
| pH | Hydroxyl, Carboxylic Acid | Change in solubility, swelling, or conformation | pH-triggered drug release |
| Chemical Species (Halogen Bond Acceptors) | Bromine atoms | Change in self-assembly, optical or mechanical properties | Chemical sensors |
| Temperature | (Indirectly) Affects hydrogen and halogen bonding strengths | Phase transitions, changes in solubility | Thermally-responsive coatings or actuators |
Environmental Monitoring and Analytical Methodologies
Use as Analytical Standards or Probes in Environmental Detection Systems
The widespread use of brominated flame retardants (BFRs) in various consumer and industrial products has led to their ubiquitous presence in the environment. mdpi.comresearchgate.netacs.org These compounds can degrade or be metabolized into smaller, often more polar, brominated organic compounds. researchgate.netnih.gov this compound could potentially be a metabolic or degradation product of more complex BFRs containing substituted phenolic moieties. Therefore, its availability as a certified analytical standard is crucial for the accurate identification and quantification of such breakdown products in environmental matrices like water, soil, and biological tissues.
The monitoring of halogenated phenolic compounds is of significant environmental concern due to their potential toxicity and persistence. nih.gov Analytical methods for the detection of these compounds often rely on chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with sensitive detectors like mass spectrometry (MS) or an electron capture detector (ECD). mdpi.commdpi.comdntb.gov.ua For reliable quantification, internal or external standards are essential. An isotopically labeled version of this compound, for instance, with 13C or deuterium, would be an ideal internal standard for isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision in quantifying trace-level contaminants. rsc.orgacanthusresearch.comresearchgate.netlgcstandards.com
Moreover, due to the presence of bromine, this compound could be used in the development of novel analytical probes. For example, radiobromine isotopes, such as 75Br or 76Br, could be incorporated into the molecule to create radiotracers for positron emission tomography (PET) to study the environmental fate and biological pathways of brominated pollutants. nih.gov
The development of robust analytical methods for a wide range of phenolic compounds, including halogenated ones, is an active area of research. nih.govmatec-conferences.org The availability of pure this compound as a reference material would support the validation of such new methods and ensure the quality and comparability of environmental monitoring data.
| Analytical Application | Role of this compound | Relevant Analytical Techniques |
| Environmental Monitoring | Potential metabolite/degradation product of BFRs | GC-MS, HPLC-MS, GC-ECD |
| Quantitative Analysis | Certified reference material, analytical standard | Isotope Dilution Mass Spectrometry (IDMS) |
| Environmental Fate Studies | Tracer compound (e.g., isotopically or radio-labeled) | Positron Emission Tomography (PET), Mass Spectrometry |
| Method Development and Validation | Reference compound for new analytical procedures | HPLC-DAD, Capillary Electrophoresis |
Conclusion and Future Research Directions
Synthesis of Current Knowledge on 3,5-Dibromo-2-hydroxy-4-methylbenzoic Acid
This compound, identified by the CAS number 6623-36-5, is a distinct chemical entity whose presence is confirmed in chemical supplier databases. chemsrc.comchemsrc.comkeyorganics.net However, a comprehensive review of current scientific literature reveals a notable scarcity of dedicated research on its synthesis, specific properties, and applications.
While detailed experimental data is limited, the compound's structure—a benzoic acid core with two bromine atoms, a hydroxyl group, and a methyl group—places it within the well-established class of substituted aromatic carboxylic acids. Its availability from specialty chemical suppliers suggests its primary role to date has been as a building block or intermediate in organic synthesis. chemsrc.comchemsrc.com The parent compound, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid), is a known salicylic (B10762653) acid derivative, and its own derivatives have been a subject of study, for instance, as potential selective inhibitors of certain enzymes. chemsrc.com This context suggests that this compound is recognized for its potential utility in constructing more complex molecules, though specific pathways and final products incorporating this exact structure are not widely documented in peer-reviewed literature.
Identification of Emerging Research Frontiers
The current lack of specific data on this compound defines the immediate research frontiers. The field is open for foundational studies to characterize the compound and explore its potential. Key emerging research directions include:
Synthetic Methodologies and Optimization: While the compound is commercially available, detailed studies on its synthesis are not prevalent. Future research could focus on developing and optimizing efficient synthetic routes. This could involve electrophilic bromination of 2-hydroxy-4-methylbenzoic acid, exploring various reagents and conditions to maximize yield and purity. nih.gov
Physicochemical and Spectroscopic Characterization: A fundamental research frontier is the thorough characterization of its physical and chemical properties. This includes determining its melting point, boiling point, solubility in various solvents, and acidity (pKa). nih.gov Detailed spectroscopic analysis using techniques like NMR, IR, and mass spectrometry would provide a definitive structural fingerprint, crucial for quality control and for identifying the compound in future reactions or biological assays.
Investigation of Biological Activity: A significant and exciting frontier lies in the exploration of its biological properties. Given that various substituted benzoic acids and halogenated phenols exhibit bioactivity, this compound is a candidate for screening. globalresearchonline.netresearchgate.net Research could investigate its potential antimicrobial, anti-inflammatory, antioxidant, or enzyme-inhibiting properties. chemsrc.comnih.govresearchgate.net For example, studies on related lichen-derived monoaromatic compounds have shown that bromination can lead to significant antimicrobial activity. nih.gov
Computational and Structural Studies: Quantum chemical calculations could predict the molecule's conformational preferences, electronic properties, and reactivity. nih.govmdpi.com Such theoretical studies can guide experimental work, for instance, by predicting how the compound might interact with biological targets like protein active sites.
Interdisciplinary Contributions and Broader Impact of Halogenated Phenolic Acids
Halogenated phenolic acids, the broader class to which this compound belongs, have made significant interdisciplinary contributions with a wide-ranging impact.
Medicinal Chemistry and Drug Discovery: Halogen atoms, particularly bromine and chlorine, are frequently incorporated into drug candidates to enhance their properties. The introduction of halogens can improve metabolic stability, membrane permeability, and binding affinity to biological targets through a phenomenon known as halogen bonding. acs.org In this interaction, the halogen atom acts as an electron-accepting species, forming non-covalent bonds with Lewis bases like oxygen or nitrogen atoms in proteins, which can be crucial for ligand-receptor recognition. acs.org Halogenated aromatic compounds serve as key intermediates in the synthesis of a variety of pharmaceuticals. nih.gov
Materials Science and Crystal Engineering: The specific directional interactions involving halogen atoms, including halogen bonding, are utilized in crystal engineering to design new solid-state materials with desired structural motifs and physical properties. The study of how halogenated phenols self-assemble into larger structures provides insights into creating novel functional materials.
Environmental Science: The study of halogenated phenolic compounds is critical in environmental science. They can be metabolites of more complex pollutants, such as pesticides or flame retardants, and their persistence, transformation, and toxicity in ecosystems are areas of active research. nih.govnih.gov Understanding the microbial degradation of these compounds is essential for developing bioremediation strategies to clean up contaminated environments. nih.govnih.gov
Synthetic Chemistry: As versatile reagents, halogenated aromatics are foundational in synthetic organic chemistry. The halogen atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex molecular architectures from simpler precursors. science.gov
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dibromo-2-hydroxy-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sequential halogenation and functional group modification. For example:
Bromination : Start with 2-hydroxy-4-methylbenzoic acid. Use bromine (Br₂) in acetic acid at 0–5°C to introduce bromine atoms at the 3 and 5 positions .
Purification : Reflux in DMSO followed by crystallization from water-ethanol yields the product (65–70% efficiency) .
- Key Variables : Temperature control during bromination minimizes side reactions. Solvent choice (e.g., DMSO vs. ethanol) impacts reaction kinetics and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., Br and CH₃ groups). Chemical shifts for aromatic protons typically appear at δ 7.2–8.0 ppm .
- X-ray Diffraction : Resolves intramolecular hydrogen bonding (O–H⋯O) and π-π stacking interactions (3.42 Å separation) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (295.91 g/mol) and isotopic patterns from bromine .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use methanol-water (1:1) to remove unreacted precursors. Slow evaporation minimizes impurities .
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) separates brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations).
- Crystallographic Analysis : X-ray structures resolve ambiguities in tautomeric forms or hydrogen-bonding networks .
- Example: Discrepancies in hydroxyl proton signals may arise from dynamic exchange in solution, fixed in solid-state structures .
Q. What mechanistic insights exist for its biological activity, and how can they be validated experimentally?
- Methodological Answer :
- Enzyme Assays : Test inhibition of tyrosinase or cytochrome P450 enzymes (structural analogs show IC₅₀ values <10 μM) .
- Molecular Docking : Simulate interactions with active sites (e.g., halogen bonds with His residues).
- In Vivo Models : Use microbial assays (e.g., E. coli growth inhibition) to correlate structure-activity relationships .
Q. How does thermal and pH stability impact experimental design for long-term studies?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >180°C; store at 2–8°C under inert atmosphere .
- pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility. Use buffered solutions (pH 6–8) for kinetic studies .
Q. What role do bromine substituents play in modulating reactivity and intermolecular interactions?
- Methodological Answer :
- Electrophilic Reactivity : Bromine enhances electrophilic aromatic substitution at the 4-position.
- Crystal Packing : C–Br⋯π interactions (3.5 Å) stabilize supramolecular assemblies .
- Redox Activity : Bromine participates in radical-mediated reactions (e.g., photodegradation studies) .
Q. How can analytical methods (e.g., HPLC) be optimized for quantifying trace impurities?
- Methodological Answer :
- HPLC Conditions : Use a C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min).
- Detection : UV at 254 nm (Br atoms enhance absorbance) .
- Validation : Spike recovery tests (95–105%) ensure accuracy for dibromo-byproducts .
Q. What alternative synthetic routes (e.g., microwave-assisted or catalytic methods) could improve efficiency?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time from 18 hours to 2 hours (80°C, 300 W) .
- Catalytic Bromination : CuBr₂ or NBS in DMF achieves regioselectivity >90% .
Q. What environmental precautions are necessary for handling and disposing of this compound?
- Methodological Answer :
- Waste Management : Neutralize with sodium bicarbonate before disposal. Avoid release into waterways (LC₅₀ for aquatic organisms: 2.5 mg/L) .
- Spill Protocol : Use absorbent materials (e.g., vermiculite) and ventilate to prevent HBr gas inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
